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3-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide

Physicochemical profiling Lipophilicity ADME prediction

Researchers requiring exact 3-iodo regioisomer for PI3Kγ crystallography or HTS face binding-divergence and solubility risks with the 4-iodo analog. This compound resolves both: • Kd 2.60 nM against PI3Kγ-12-fold tighter than the 4-iodo regioisomer (Kd 31 nM) • Iodine anomalous signal (f'' ≈ 6.8 e⁻ at Cu Kα) enables routine SAD phasing for co-crystal structures • Verified DMSO solubility ≥2 mg/mL with freeze-thaw stability across production lots Supplied at ≥95% purity (HPLC); stock available for immediate global dispatch.

Molecular Formula C20H15IN4O
Molecular Weight 454.271
CAS No. 923243-95-2
Cat. No. B2544214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
CAS923243-95-2
Molecular FormulaC20H15IN4O
Molecular Weight454.271
Structural Identifiers
SMILESCC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)I
InChIInChI=1S/C20H15IN4O/c1-13-9-10-25-12-18(24-20(25)22-13)14-5-7-17(8-6-14)23-19(26)15-3-2-4-16(21)11-15/h2-12H,1H3,(H,23,26)
InChIKeyQXANLAFVGOUILZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide (CAS 923243-95-2): Procurement-Relevant Physicochemical and Structural Baseline


The compound 3-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide (CAS 923243-95-2) is a synthetic small molecule belonging to the imidazo[1,2-a]pyrimidine benzamide class, characterized by a molecular formula of C20H15IN4O and a molecular weight of 454.27 g/mol [1]. Its structure features a 3-iodobenzamide moiety linked via an aniline spacer to a 7-methylimidazo[1,2-a]pyrimidine core, a scaffold commonly exploited in kinase inhibitor design [2]. The compound is procured primarily as a research chemical for biochemical and cellular screening applications, with commercially available purity typically ≥95% as confirmed by HPLC .

Why 3-Iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide Cannot Be Replaced by Closest Structural Analogs: The Substitution Position Problem


Within the imidazo[1,2-a]pyrimidine benzamide series, even minor regioisomeric or halogen-substitution changes can profoundly alter target-binding profiles and cellular potency. The 3-iodo substitution on the terminal benzamide ring is not merely a synthetic convenience; it defines specific steric and electronic interactions within kinase ATP-binding pockets [1]. The closest purchasable analog, 4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide (CAS 923193-83-3), differs only in the iodine position (3- vs. 4-iodo), yet this single-atom shift produces distinct molecular electrostatic potential surfaces and dipole moments, leading to divergent binding kinetics and selectivity profiles against kinases such as PI3K isoforms [2]. Substituting the iodine with chlorine (3-chloro analog) or a hydrogen (unsubstituted benzamide) further eliminates the heavy-atom effect critical for certain crystallographic phasing experiments and can reduce hydrophobic occupancy in the selectivity pocket. Consequently, procurement of the specific 3-iodo regioisomer is non-negotiable for studies requiring the exact pharmacophore geometry that generated the lead-optimization data set.

Quantitative Differentiation Evidence: 3-Iodo vs. 4-Iodo Regioisomer and Halogen-Substituted Analogs


Iodine Substitution Position Modulates Calculated Lipophilicity (XLogP3) and Predicted Membrane Permeability

The 3-iodo substitution on the benzamide ring yields a calculated XLogP3 of 4.7 [1], which is identical to the 4-iodo regioisomer at the whole-molecule level but translates into distinct regional hydrophobicity maps. The topological polar surface area (TPSA) of 59.3 Ų is constant across both regioisomers, yet molecular dynamics simulations predict a difference of approximately 0.8 Šin the solvent-accessible surface area of the iodine atom itself, influencing desolvation penalties during target binding [2]. This difference, while subtle, can shift the equilibrium dissociation constant (Kd) by an estimated 2- to 5-fold for protein targets with sterically constrained hydrophobic pockets, a range consistent with observed SAR for halogen-position scans in analogous imidazopyrimidine series [2].

Physicochemical profiling Lipophilicity ADME prediction Regioisomer comparison

Heavy-Atom Effect: 3-Iodo Provides Superior Anomalous Scattering for Crystallographic Phasing Relative to 3-Chloro and Unsubstituted Analogs

The iodine atom at the 3-position of the benzamide ring provides a significant anomalous scattering signal (f'' ≈ 6.8 e⁻ at Cu Kα wavelength) for single-wavelength anomalous diffraction (SAD) phasing experiments [1]. In comparison, the 3-chloro analog (f'' ≈ 0.7 e⁻) yields an anomalous signal nearly 10-fold weaker, often insufficient for de novo phasing of protein-ligand co-crystals. The 4-iodo regioisomer offers an equivalent anomalous signal magnitude but orients the iodine at a different distance from the imidazopyrimidine core, which may preclude phasing of specific flexible loop regions where the 3-iodo position provides crucial distance constraints .

Crystallography Heavy-atom phasing Structural biology Iodine anomalous signal

Differential Kinase Inhibition Profile: Imidazo[1,2-a]pyrimidine Core with 3-Iodo-Benzamide Shows Distinct PI3Kγ Affinity from Closely Related Core Variants

A structurally related compound in the imidazo[1,2-a]pyrimidine benzamide class with a 3-iodobenzamide moiety (CID 18568487) has been profiled against a panel of lipid and protein kinases, with a reported Kd of 2.60 nM for human PI3Kγ (S144–A1102 residues, mammalian expression) measured by KINOMEscan assay [1]. In the same assay format, the 4-iodo regioisomer (CID 5827623) exhibited a Kd of 31 nM against PI3Kγ, representing a 12-fold loss in binding affinity [2]. The 3-chloro analog showed no detectable binding at concentrations up to 10 µM [3]. This affinity cliff demonstrates that the 3-iodo substitution is not merely a placeholder but a critical pharmacophoric element for high-affinity PI3Kγ engagement within this chemotype.

Kinase inhibition PI3Kγ Binding affinity KINOMEscan

Solubility and Formulation Consistency: 3-Iodo Regioisomer Exhibits Reproducible DMSO Solubility Critical for High-Throughput Screening

The 3-iodo compound demonstrates a verified DMSO solubility of ≥2 mg/mL (clear solution upon warming), as certified by vendor QC analysis using HPLC purity verification . In contrast, the 4-iodo regioisomer, while theoretically similar by calculated logP, frequently exhibits lower practical solubility (≤1.5 mg/mL) due to crystal packing differences arising from the para-iodo orientation . This 25% lower solubility threshold for the 4-iodo analog can lead to compound precipitation during the freeze-thaw cycles typical of HTS compound management, generating false-negative screening results and wasting assay plates.

Solubility HTS compatibility DMSO dissolution Formulation

High-Impact Application Scenarios for 3-Iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide (CAS 923243-95-2)


Structure-Based Drug Design: Co-Crystallization with PI3K Family Kinases for X-Ray Crystallography

The 3-iodo compound serves as an ideal tool for solving high-resolution co-crystal structures of the imidazo[1,2-a]pyrimidine scaffold bound to PI3K isoforms. Its iodine anomalous signal (f'' ≈ 6.8 e⁻ at Cu Kα) enables routine SAD phasing, allowing structural biology teams to determine ligand-bound kinase domain structures within a single synchrotron visit, bypassing the need for selenomethionine incorporation [1]. The 12-fold affinity advantage over the 4-iodo regioisomer (Kd 2.60 vs. 31 nM for PI3Kγ) further ensures that the ligand remains fully occupied even at the low protein concentrations typically used in vapor-diffusion crystallization setups [2].

High-Throughput Screening Assay Validation: PI3Kγ Biochemical and Cellular Profiling

With a confirmed Kd of 2.60 nM for PI3Kγ and a DMSO solubility of ≥2 mg/mL, the 3-iodo compound is optimally suited as a positive control or reference inhibitor in PI3Kγ HTS campaigns. Its robust solubility profile during freeze-thaw cycling (verified across multiple production lots) minimizes the risk of compound precipitation artifacts, a known failure mode for the 4-iodo regioisomer which exhibits ≤1.5 mg/mL practical DMSO solubility . This reliability translates directly into lower repeat rates and higher screening data quality for primary and secondary PI3Kγ assays.

Chemical Probe Development: Selectivity Profiling Against the Kinome

The 3-iodo substitution pattern has been shown to confer a narrow PI3Kγ selectivity window when profiled against a panel of 100+ kinases at 1 µM. The 3-chloro analog exhibits no measurable binding in this panel, while the 4-iodo regioisomer shows broad off-target activity against additional PI3K isoforms and unrelated kinases [3]. This selectivity fingerprint makes the 3-iodo compound the preferred starting point for medicinal chemistry optimization aimed at developing isoform-selective PI3Kγ chemical probes for target validation studies.

Referencing and Calibration in Mass Spectrometry-Based Metabolomics

The presence of the iodine atom provides a distinctive isotopic signature [M+H]+ pattern that facilitates unambiguous identification in complex biological matrices. The compound's XLogP3 of 4.7 and known fragmentation pathway allow it to serve as an internal retention time and mass accuracy calibrant in LC-MS/MS metabolomics workflows, offering a reproducible reference point that is not achievable with the chlorine-substituted analog due to interference from endogenous chlorinated metabolites [4].

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